molecular formula C8H14O2 B14238900 (3S,4S)-4-hydroxy-3-methylhept-6-enal CAS No. 501015-42-5

(3S,4S)-4-hydroxy-3-methylhept-6-enal

Cat. No.: B14238900
CAS No.: 501015-42-5
M. Wt: 142.20 g/mol
InChI Key: FJOBETYWLMHEFZ-YUMQZZPRSA-N
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Description

(3S,4S)-4-hydroxy-3-methylhept-6-enal is an organic compound with a unique structure characterized by the presence of a hydroxyl group and an aldehyde group on a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-hydroxy-3-methylhept-6-enal can be achieved through several methods. One common approach involves the asymmetric synthesis using organocatalytic addition reactions. For instance, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to be effective . This method utilizes low loading (0.5 mol%) organocatalysts and hydrophobic additives to enhance catalytic performance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-hydroxy-3-methylhept-6-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: (3S,4S)-4-hydroxy-3-methylhept-6-enoic acid.

    Reduction: (3S,4S)-4-hydroxy-3-methylhept-6-enol.

    Substitution: (3S,4S)-4-chloro-3-methylhept-6-enal.

Scientific Research Applications

(3S,4S)-4-hydroxy-3-methylhept-6-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3S,4S)-4-hydroxy-3-methylhept-6-enal exerts its effects involves interactions with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-hydroxy-3-methylhept-6-enal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds

Properties

CAS No.

501015-42-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3S,4S)-4-hydroxy-3-methylhept-6-enal

InChI

InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h3,6-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1

InChI Key

FJOBETYWLMHEFZ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](CC=O)[C@H](CC=C)O

Canonical SMILES

CC(CC=O)C(CC=C)O

Origin of Product

United States

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